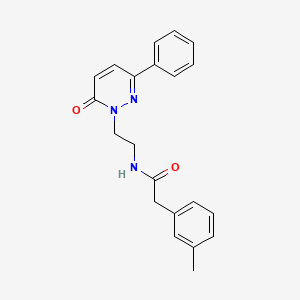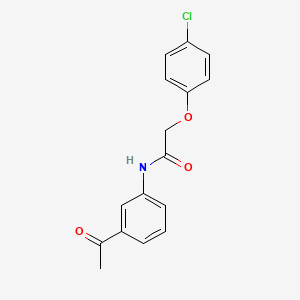![molecular formula C19H21N3O3 B2387306 2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide CAS No. 400088-01-9](/img/structure/B2387306.png)
2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyimino group and two 3-methylphenyl groups attached to a malonamide backbone. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide typically involves multiple steps, starting with the preparation of the malonamide backbone. This can be achieved through the reaction of malonic acid derivatives with appropriate amines under controlled conditions. The introduction of the methoxyimino group is usually carried out through a condensation reaction with methoxyamine. The final step involves the attachment of the 3-methylphenyl groups, which can be achieved through a substitution reaction using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds.
Scientific Research Applications
2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide involves its interaction with molecular targets such as enzymes and receptors. The methoxyimino group can form hydrogen bonds with active sites, while the 3-methylphenyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(methoxyimino)methyl]-N~1~-methyl-N~1~,N~3~-bis(3-methylphenyl)malonamide
- 2-[(methoxyimino)methyl]-N~1~,N~3~-bis(4-methylphenyl)malonamide
Uniqueness
2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(E)-methoxyiminomethyl]-N,N'-bis(3-methylphenyl)propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-6-4-8-15(10-13)21-18(23)17(12-20-25-3)19(24)22-16-9-5-7-14(2)11-16/h4-12,17H,1-3H3,(H,21,23)(H,22,24)/b20-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVKCVLCEDLRBD-UDWIEESQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C=NOC)C(=O)NC2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C(/C=N/OC)C(=O)NC2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromoimidazo[1,2-a]pyridin-8-ol](/img/structure/B2387225.png)

![Ethyl 2-(4-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2387227.png)
![N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2387230.png)
![Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387234.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2387238.png)

![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2387241.png)


![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide;hydrochloride](/img/structure/B2387245.png)
![4-(2-hydroxyethyl)-1-[(4-methoxy-2-nitrophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2387246.png)
